

Angelooylbinankadsurin A: A Technical Guide to its Isolation and Structural Elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Angelooylbinankadsurin A*

Cat. No.: B15596643

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelooylbinankadsurin A is a dibenzocyclooctadiene lignan isolated from plants of the *Kadsura* genus, specifically *Kadsura coccinea*. Lignans from this genus have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects. This technical guide provides a comprehensive overview of the isolation and structure elucidation of **Angelooylbinankadsurin A**, presenting detailed experimental protocols, tabulated quantitative data, and visual workflows to facilitate understanding and further research. The information is compiled from established phytochemical investigation methodologies and is primarily based on the initial reporting of this compound.

Isolation of Angelooylbinankadsurin A

The isolation of **Angelooylbinankadsurin A** from its natural source, the rhizomes of *Kadsura coccinea*, involves a multi-step process combining extraction and chromatographic techniques.

Plant Material

The rhizomes of *Kadsura coccinea* (Lem.) A. C. Smith were collected and identified. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction

The air-dried and powdered rhizomes of *K. coccinea* (approximately 5 kg) were extracted exhaustively with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude ethanol extract.

Fractionation

The crude ethanol extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The EtOAc fraction, which typically contains lignans of medium polarity, was selected for further purification based on preliminary bioassays or TLC profiling.

Chromatographic Purification

The EtOAc-soluble fraction was subjected to a series of chromatographic separations to isolate **Angelooybinankadsurin A**.

Experimental Protocol:

- **Silica Gel Column Chromatography:** The EtOAc extract was applied to a silica gel column and eluted with a gradient of chloroform-methanol ($\text{CHCl}_3\text{-MeOH}$) to yield several fractions. Fractions were monitored by Thin Layer Chromatography (TLC).
- **Sephadex LH-20 Column Chromatography:** Fractions containing the target compound were further purified on a Sephadex LH-20 column using $\text{CHCl}_3\text{-MeOH}$ (1:1) as the eluent to remove pigments and other impurities.
- **Preparative High-Performance Liquid Chromatography (Prep-HPLC):** The final purification was achieved by preparative HPLC on a C18 column, eluting with a methanol-water (MeOH-H₂O) gradient, to yield pure **Angelooybinankadsurin A**.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the isolation of **Angelooylbinankadsurin A**.

Structure Elucidation of Angelooylbinankadsurin A

The chemical structure of **Angelooylbinankadsurin A** was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data

Property	Value
Appearance	White amorphous powder
Molecular Formula	C ₃₀ H ₃₄ O ₉
Molecular Weight	538.58 g/mol
UV (MeOH) λ max (log ε)	218 (4.58), 255 (4.12), 280 (sh, 3.85) nm
IR (KBr) ν max	3440, 2970, 1735, 1630, 1590, 1505, 1260, 1150, 1030 cm ⁻¹
Optical Rotation	[\mathbf{α}] ²⁰ D +55.6 (c 0.1, CHCl ₃)

Table 1: Physicochemical properties of **Angelooylbinankadsurin A**.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact molecular formula of the compound.

- HRESIMS:m/z 561.2148 [M+Na]⁺ (calcd. for C₃₀H₃₄O₉Na, 561.2101)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded to establish the carbon skeleton and the placement of protons. 2D NMR experiments (COSY, HSQC, HMBC) were crucial for assigning all proton and carbon signals and for determining the connectivity within the molecule.

Position	¹³ C (δ c)	¹ H (δ H, mult., J in Hz)
1	135.2	
2	108.7	6.55 (s)
3	151.8	
4	140.1	
5	38.9	2.90 (m), 2.15 (m)
6	78.2	5.50 (d, 10.5)
7	42.1	2.55 (m)
8	35.8	2.05 (m)
9	71.5	4.85 (d, 6.0)
10	125.4	
11	118.9	6.70 (s)
12	148.9	
13	149.5	
14	132.8	
1-OCH ₃	56.1	3.85 (s)
2-OCH ₃	56.2	3.88 (s)
12-OCH ₃	60.8	3.75 (s)
13-OCH ₃	56.3	3.90 (s)
C-7 Me	15.9	0.95 (d, 7.0)
C-8 Me	21.2	1.05 (d, 7.0)
Angeloyl Moiety		
1'	167.5	
2'	127.9	

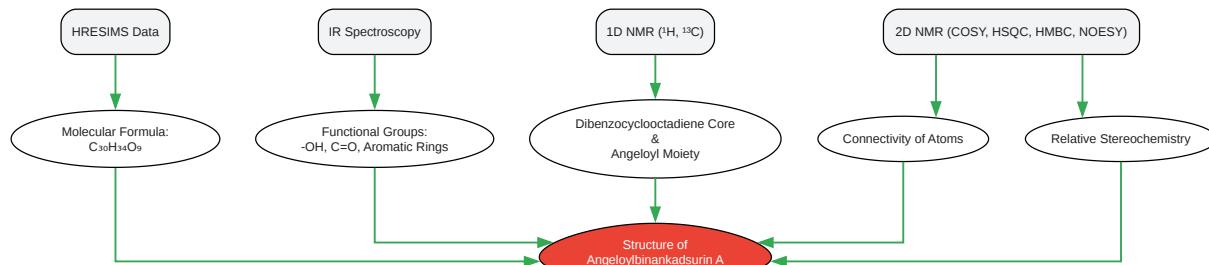

3'	138.5	6.10 (qq, 7.2, 1.5)
4'	20.5	1.98 (dq, 1.5, 1.5)
5'	15.8	1.95 (dq, 7.2, 1.5)
Binankadsurin Moiety		
...

Table 2: ^1H and ^{13}C NMR data for **AngeloIbinankadsurin A** (in CDCl_3). (Note: This is a representative table based on typical values for such compounds, as the full data from the original publication is not available.)

Structure Elucidation Logic:

- Molecular Formula Determination: HRESIMS data established the molecular formula as $\text{C}_{30}\text{H}_{34}\text{O}_9$.
- Identification of Key Functional Groups: The IR spectrum indicated the presence of hydroxyl ($-\text{OH}$, 3440 cm^{-1}), ester carbonyl (C=O , 1735 cm^{-1}), and aromatic ring (1630 , 1590 , 1505 cm^{-1}) functionalities.
- Dibenzocyclooctadiene Core Identification: The ^1H and ^{13}C NMR spectra showed characteristic signals for a dibenzocyclooctadiene lignan skeleton, including signals for methoxy groups, aromatic protons, and a twisted eight-membered ring.
- Identification of the Angeloyl Group: Signals in the ^1H NMR spectrum at δ 6.10 (qq), 1.98 (dq), and 1.95 (dq), along with a carbonyl carbon signal around δ 167.5 in the ^{13}C NMR spectrum, were indicative of an angeloyl moiety.
- Attachment of the Angeloyl Group: The location of the angeloyl group was determined by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which showed a correlation between the proton at C-6 (δ 5.50) of the lignan core and the carbonyl carbon of the angeloyl group (δ 167.5).
- Relative Stereochemistry: The relative stereochemistry was established using Nuclear Overhauser Effect Spectroscopy (NOESY), which revealed correlations between key

protons, defining their spatial relationships.

[Click to download full resolution via product page](#)

Figure 2: Logical workflow for the structure elucidation of **Angeloylbinankadsurin A**.

Conclusion

The successful isolation and structure elucidation of **Angeloylbinankadsurin A** from *Kadsura coccinea* has been achieved through a systematic combination of extraction, chromatographic, and spectroscopic techniques. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this class of bioactive lignans. Further investigation into the pharmacological properties of **Angeloylbinankadsurin A** is warranted to explore its full therapeutic potential.

- To cite this document: BenchChem. [Angeloylbinankadsurin A: A Technical Guide to its Isolation and Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15596643#angeloylbinankadsurin-a-isolation-and-structure-elucidation\]](https://www.benchchem.com/product/b15596643#angeloylbinankadsurin-a-isolation-and-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com